4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate
Description
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate is a complex organic compound featuring a benzoate ester linked to a phenyl group, which is further connected to two pyrazole rings
Properties
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-12-17(20(27)25-23-12)19(18-13(2)24-26-21(18)28)14-8-10-16(11-9-14)30-22(29)15-6-4-3-5-7-15/h3-11,19H,1-2H3,(H2,23,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUECNVLLKAXZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through a one-pot pseudo three-component reaction involving 3-methyl-5-pyrazolone derivatives and aldehydes.
Linking Pyrazole to Phenyl Group: The pyrazole derivatives are then linked to a phenyl group through a condensation reaction, often using a catalyst such as p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the pyrazole rings can undergo oxidation reactions, forming ketones or aldehydes depending on the conditions and reagents used.
Reduction: Reduction of the ester group can yield the corresponding alcohol, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester, where nucleophiles can replace the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used but typically include substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate is used as a ligand in coordination chemistry due to its ability to chelate metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other complex structures .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. It is also explored for use in agrochemicals and as a precursor for more complex organic molecules .
Mechanism of Action
The mechanism by which 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyrazole rings can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can chelate metal ions, affecting various enzymatic processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole-based structure but differ in their substituents and overall molecular framework.
Pyrazole Derivatives: Compounds like 3-methyl-5-pyrazolone and its derivatives are structurally related and exhibit similar reactivity and applications.
Uniqueness
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl benzoate is unique due to its combination of a benzoate ester with a bis(pyrazolyl)methyl group. This structure provides a distinct set of chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in various fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
